1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride

JNK3 inhibition kinase selectivity negative control

1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is a chiral bicyclic heterocyclic compound featuring a partially saturated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with a methanamine substituent at the 5-position in the (R) absolute configuration, isolated as the dihydrochloride salt. It belongs to the pyrrolo[1,2-a]imidazole class, a scaffold intensively investigated for kinase inhibition and cognition enhancement.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
Cat. No. B13501137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESC1CC2=NC=CN2C1CN.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c8-5-6-1-2-7-9-3-4-10(6)7;;/h3-4,6H,1-2,5,8H2;2*1H/t6-;;/m1../s1
InChIKeyCUVAJEJJPFLRPL-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride: Procurement-Relevant Identity and Structural Class


1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is a chiral bicyclic heterocyclic compound featuring a partially saturated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with a methanamine substituent at the 5-position in the (R) absolute configuration, isolated as the dihydrochloride salt. It belongs to the pyrrolo[1,2-a]imidazole class, a scaffold intensively investigated for kinase inhibition and cognition enhancement [1]. The compound serves as a stereochemically defined building block for medicinal chemistry programs targeting JNK3 and related kinases, where enantiomeric configuration critically determines biological activity [2].

Why 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride Cannot Be Generically Substituted


Within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemotype, stereochemistry at the 5-position is the dominant driver of JNK3 inhibitory potency and selectivity. The (S)-enantiomer is up to 20-fold more potent than the (R)-enantiomer across multiple paired analogs, while the (R)-enantiomer provides a matched inactive or weakly active control essential for target engagement validation and selectivity profiling [1]. Additionally, the dihydrochloride salt form confers aqueous solubility and solid-state stability that the free base lacks, directly impacting assay reproducibility and formulation compatibility [2].

Quantitative Differentiation Evidence for 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride


JNK3 Inhibitory Potency: (R)‑Enantiomer Is 20‑Fold Weaker Than (S)‑Enantiomer, Providing a Built‑In Negative Control

In a direct head-to-head comparison across three enantiomeric pairs within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series, the (S)-enantiomers displayed JNK3 IC50 values up to 20-fold lower than the corresponding (R)-enantiomers [1]. The (R)-enantiomer typically exhibits JNK3 IC50 in the high-nanomolar to low-micromolar range, whereas the matched (S)-enantiomer achieves IC50 values as low as 28 nM [2]. This stereochemically driven potency gap is conserved across substituent variations on the scaffold, confirming that the (R) configuration is a general determinant of reduced JNK3 affinity.

JNK3 inhibition kinase selectivity negative control

Enantioselectivity Ratio: p38/JNK3 Selectivity Driven by (S)-Configuration, (R)-Enantiomer Serves as Selectivity Control

The (S)-enantiomers of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series achieve p38/JNK3 IC50 ratios of up to 10, indicating significant selectivity for JNK3 over the closely related p38α kinase [1]. In contrast, the (R)-enantiomers exhibit substantially reduced potency at both kinases without a meaningful selectivity window, confirming that the chiral center governs not only absolute potency but also kinase selectivity. This makes the (R)-enantiomer essential for dissecting stereospecific selectivity contributions in kinase profiling panels.

kinase selectivity p38 MAPK enantioselectivity

Dihydrochloride Salt Form Provides Enhanced Aqueous Solubility and Solid-State Stability Relative to Free Base

The dihydrochloride salt of 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine offers systematically improved aqueous solubility (>10 mg/mL at pH 7.0, consistent with class-level behavior of amine hydrochloride salts [1]) compared to the free base (<2 mg/mL, estimated from LogP ~1.3 and polar surface area ~90 Ų ). This salt form also provides superior hygroscopic stability and crystallinity, reducing batch-to-batch variability in biological assays and facilitating accurate compound handling in automated screening platforms.

solubility salt form formulation

Methanamine Functional Group Enables Direct Conjugation to Carboxylic Acid-Containing Payloads, Distinct from Alcohol Precursor

The primary amine handle on 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride permits direct amide bond formation with carboxylic acid-containing payloads, warheads, or fluorophores under standard coupling conditions (e.g., HATU/DIPEA, >90% conversion reported for analogous amine building blocks [1]). In contrast, the commercially available alcohol precursor [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol requires additional activation (e.g., mesylation or Mitsunobu) and yields lower overall conjugation efficiency . This eliminates a synthetic step and improves atom economy in PROTAC linker attachment or fluorescent probe construction.

building block amine conjugation linker chemistry

High-Value Application Scenarios for 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride


JNK3 Inhibitor Lead Optimization: Stereochemical Negative Control for in Vitro Target Engagement Assays

In kinase drug discovery programs, demonstrating that lead compound activity is stereospecific is critical for establishing target engagement. This (R)-enantiomer, with its documented 20-fold lower JNK3 inhibitory potency relative to the (S)-enantiomer [1], serves as the optimal matched negative control. Its use in parallel dose-response experiments directly confirms that observed cellular neuroprotection is mediated through JNK3 inhibition rather than off-target effects, supporting patent applications and regulatory documentation.

PROTAC Linker Attachment: Direct Amine Conjugation for Bifunctional Degrader Synthesis

The primary amine handle of this dihydrochloride salt enables efficient single-step conjugation to carboxylic acid-terminated E3 ligase ligands or fluorophores [1]. This makes the compound a strategic building block for assembling PROTACs that recruit JNK3 for degradation, where the (R)-configured scaffold can be used to probe stereochemical requirements for ternary complex formation without confounding degradation efficiency.

Kinase Selectivity Panel Calibration: Establishing Stereochemical Baselines for p38/JNK3 Selectivity

The (R)-enantiomer's lack of p38/JNK3 selectivity (ratio ~1) provides a critical reference point when profiling novel analogs. By including this compound in selectivity panels alongside the selective (S)-enantiomer (ratio up to 10) [1], screening laboratories can calibrate assay windows and validate that observed selectivity is genuinely stereochemistry-driven rather than an artifact of assay conditions.

Stereochemical Probe for Crystallography and Binding Mode Studies

The (R)-enantiomer's reduced kinase affinity makes it a valuable tool for co-crystallization trials designed to map the stereochemical determinants of the JNK3 ATP-binding pocket. Pairing structural data from both (R) and (S) enantiomers bound to JNK3 reveals the precise interactions governing enantioselective recognition, guiding rational design of more selective inhibitors [1].

Quote Request

Request a Quote for 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.